(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid

Catalog No.
S15815046
CAS No.
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic a...

Product Name

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-3-6-4-7(8(10)11)9(2)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

PGYZIEVASKOIHO-RQJHMYQMSA-N

Canonical SMILES

CCC1CC(N(C1)C)C(=O)O

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)O

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine ring structure, which contains a carboxylic acid functional group. This compound is notable for its stereochemistry, specifically the (2S,4R) configuration, which influences its biological activity and interaction with biological systems. The presence of an ethyl group at the 4-position and a methyl group at the 1-position contributes to its distinct properties, making it a subject of interest in medicinal chemistry and drug development.

Involving (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid can include:

  • Decarboxylation: The removal of the carboxylic acid group under certain conditions can lead to the formation of amines or other nitrogen-containing compounds.
  • Esterification: Reacting with alcohols can yield esters, which are often more lipophilic and may exhibit different pharmacokinetic properties.
  • Nucleophilic Substitution: The carboxylic acid can participate in nucleophilic substitution reactions, forming amides or other derivatives depending on the nucleophile used.

These reactions are significant in synthesizing derivatives that may have enhanced biological activity or improved pharmacological profiles.

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as a:

  • Neuroprotective Agent: Compounds with similar structures have shown promise in protecting neuronal cells from damage.
  • Antimicrobial Activity: The presence of the pyrrolidine ring is often associated with antimicrobial properties against various pathogens.
  • Modulator of Neurotransmitter Systems: Its ability to interact with neurotransmitter receptors may suggest roles in modulating mood and cognitive functions.

Biological assays have indicated that such compounds can influence multiple pathways, making them candidates for further pharmacological research .

Several synthesis methods have been developed for (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired chiral centers.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to selectively form one enantiomer over another during the reaction process.
  • Multi-step Synthesis: Involves several reactions starting from simpler precursors, allowing for the introduction of functional groups at different stages.

These methods are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.

The applications of (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid span various fields:

  • Pharmaceutical Development: As a lead compound or scaffold in drug discovery programs targeting neurological disorders or infections.
  • Biochemical Research: Used as a tool compound to study enzyme mechanisms or receptor interactions due to its structural properties.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that target specific pests or diseases.

Its versatility makes it an attractive candidate for ongoing research and development.

Interaction studies involving (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid focus on its binding affinities and effects on biological targets:

  • Receptor Binding Assays: Evaluating how well the compound binds to specific receptors related to neurotransmission or microbial action.
  • Enzyme Inhibition Studies: Assessing whether it inhibits enzymes that play critical roles in metabolic pathways.
  • Cellular Uptake Studies: Investigating how effectively cells absorb the compound and its subsequent effects on cellular physiology.

These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid, providing context for its uniqueness:

Compound NameStructure CharacteristicsNotable Activities
(S)-ProlinePyrrolidine ring with a carboxylic acid; no ethyl groupAmino acid; involved in protein synthesis
(R)-BaclofenPyrrolidine ring; contains a chloro groupMuscle relaxant; GABA receptor agonist
(S)-ThreonineContains hydroxyl group; no ethyl substitutionAmino acid; involved in protein synthesis
(2S,4R)-4-MethylprolineSimilar structure but with a methyl group instead of ethylPotential neuroprotective properties

The unique combination of an ethyl group and specific stereochemistry sets (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid apart from these similar compounds, potentially enhancing its biological activity and therapeutic applications

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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